molecular formula C7H6O B114275 Deuterio(phenyl)(113C)methanone CAS No. 155638-70-3

Deuterio(phenyl)(113C)methanone

Cat. No. B114275
M. Wt: 108.12 g/mol
InChI Key: HUMNYLRZRPPJDN-KFNOGTNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05594157

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
15 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:16])([CH3:15])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]>C(Cl)Cl>[CH:31](=[O:32])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:15])([CH3:16])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
15 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 mL
Name
Type
product
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05594157

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
15 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:16])([CH3:15])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]>C(Cl)Cl>[CH:31](=[O:32])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:15])([CH3:16])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
15 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 mL
Name
Type
product
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05594157

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
15 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:16])([CH3:15])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]>C(Cl)Cl>[CH:31](=[O:32])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[CH3:1][C:2]1[C@@H:18]([O:19][C:20]([C@H:22]([OH:39])[C@@H:23]([NH:30][C:31]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:17][C@:13]2([OH:40])[C:14]([CH3:15])([CH3:16])[C:3]=1[C@@H:4]([O:59][C:60]([CH3:62])=[O:61])[C@H:5]([OH:58])[C@@:6]1([CH3:57])[C@H:11]([C@@H:12]2[O:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=[O:43])[C@:10]2([O:52][C:53]([CH3:55])=[O:54])[CH2:50][O:51][C@@H:9]2[CH2:8][C@@H:7]1[OH:56]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
15 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 mL
Name
Type
product
Smiles
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.